Dihydro Dutasteride alpha-Dimer

Description

Contextualization of Aza-Steroids in Medicinal Chemistry Research

Aza-steroids are a significant class of synthetic compounds characterized by the substitution of a carbon atom with a nitrogen atom within the traditional steroid framework. ontosight.ai This structural modification can profoundly alter the molecule's biological activity, leading to compounds with unique hormonal and pharmaceutical properties. ontosight.ai Researchers are actively exploring the pharmacological potential of aza-steroids, including their interactions with various steroid receptors and enzymes. ontosight.ai This line of inquiry has led to the development of important therapeutic agents and continues to be a promising area for discovering new treatments for a range of conditions. impactfactor.orgmdpi.comacs.orgingentaconnect.com

Overview of Dutasteride (B1684494) and its Chemical Relatives in Research Synthesis

Dutasteride, a well-known 4-azasteroid, is a potent inhibitor of all three isoforms of 5α-reductase. wikipedia.orgnih.gov Its chemical name is (5α,17β)-N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1-ene-17-carboxamide. iosrjournals.org The synthesis of dutasteride and its analogues is a subject of considerable interest in organic and medicinal chemistry, with numerous methods reported for its preparation. gpatindia.comlookchem.comrasayanjournal.co.in

During the synthesis and manufacturing of dutasteride, various related substances and impurities can be formed. iosrjournals.orgrasayanjournal.co.in One such related compound is Dihydro Dutasteride, which is a metabolite of dutasteride. medchemexpress.compharmaffiliates.com The presence of these impurities necessitates rigorous analytical methods to ensure the quality and purity of the final active pharmaceutical ingredient. iosrjournals.org The study of these related compounds is not only crucial for quality control but can also provide insights into the structure-activity relationships of 5α-reductase inhibitors.

Table 1: Physicochemical Properties of Dutasteride and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Dutasteride | C27H30F6N2O2 | 528.53 | 164656-23-9 |

| Dihydro Dutasteride | C27H32F6N2O2 | 530.55 | 164656-22-8 |

| Dihydro Dutasteride alpha-Dimer | C46H55F6N3O4 | 827.94 | 1648593-70-7 |

This table is populated with data from search results. iosrjournals.orgpharmaffiliates.comcymitquimica.comsynthinkchemicals.com

Rationale for the Academic Investigation of this compound as a Distinct Chemical Entity

The academic investigation of this compound stems from its identification as a process-related impurity during the synthesis of dutasteride. cymitquimica.comnih.govsynzeal.com Also referred to as Dutasteride Impurity H, this dimer represents a more complex molecular structure formed from dutasteride molecules. cymitquimica.comsynthinkchemicals.comnih.gov

The study of such impurities is a critical aspect of pharmaceutical research and development for several reasons:

Understanding Reaction Mechanisms: The formation of dimers and other byproducts can provide valuable information about the reaction pathways and intermediates involved in the synthesis of the primary compound.

Development of Analytical Standards: The isolation and characterization of impurities like the this compound are essential for developing robust analytical methods to monitor and control the purity of the active pharmaceutical ingredient. synzeal.com

Potential Biological Activity: While often considered undesirable byproducts, impurities can sometimes exhibit their own unique biological activities. Investigating these properties can occasionally lead to the discovery of new lead compounds.

Ensuring Drug Product Quality: A thorough understanding and control of impurities are mandated by regulatory agencies to ensure the safety and efficacy of pharmaceutical products.

The structural elucidation of this compound, often accomplished using techniques like NMR spectroscopy and mass spectrometry, allows for its precise identification and quantification in dutasteride preparations. iosrjournals.org Its complex structure, with a molecular formula of C46H55F6N3O4 and a molecular weight of 827.94 g/mol , presents a unique challenge and area of interest for synthetic and analytical chemists. cymitquimica.comsynthinkchemicals.com

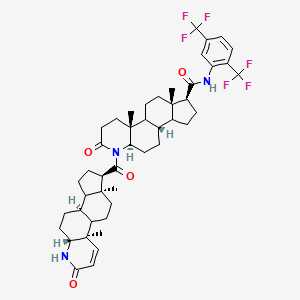

Structure

2D Structure

Properties

Molecular Formula |

C46H57F6N3O4 |

|---|---|

Molecular Weight |

830.0 g/mol |

IUPAC Name |

(1S,3bS,5aR,9aR,11aS)-6-[(1R,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |

InChI |

InChI=1S/C46H57F6N3O4/c1-41-19-16-30-26(27(41)9-11-32(41)39(58)53-34-23-24(45(47,48)49)5-8-31(34)46(50,51)52)7-14-36-44(30,4)22-18-38(57)55(36)40(59)33-12-10-28-25-6-13-35-43(3,21-17-37(56)54-35)29(25)15-20-42(28,33)2/h5,8,17,21,23,25-30,32-33,35-36H,6-7,9-16,18-20,22H2,1-4H3,(H,53,58)(H,54,56)/t25-,26-,27?,28?,29?,30?,32+,33-,35+,36+,41-,42-,43+,44+/m0/s1 |

InChI Key |

DCCMWUDFWSZAKK-SGHSOBMQSA-N |

Isomeric SMILES |

C[C@]12CCC3[C@H](C1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(CCC(=O)N5C(=O)[C@@H]6CCC7[C@@]6(CCC8[C@H]7CC[C@@H]9[C@@]8(C=CC(=O)N9)C)C)C |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(CCC(=O)N5C(=O)C6CCC7C6(CCC8C7CCC9C8(C=CC(=O)N9)C)C)C |

Origin of Product |

United States |

Chemical Synthesis and Elucidation of Formation Pathways of Dihydro Dutasteride Alpha Dimer

Methodologies for the De Novo Synthesis of Dihydro Dutasteride (B1684494) alpha-Dimer

The de novo synthesis of Dihydro Dutasteride alpha-Dimer, scientifically known as N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-[3-oxo-4-aza-5alpha-androst-1-ene-17alpha-carbonyl]-4-aza-5alpha-androst-1-ene-17beta-carboxamide, is a complex process that has been primarily investigated in the context of its role as a Dutasteride impurity. iosrjournals.orggoogle.comrasayanjournal.co.in While dedicated large-scale synthesis of this dimer is not a common industrial goal, understanding its synthesis is crucial for controlling its presence in the final drug product.

Exploration of Precursor Steroid Derivatives

The synthesis of this compound inherently involves the dimerization of precursor steroid molecules derived from the Dutasteride synthesis pathway. A key precursor in the synthesis of Dutasteride is 3-oxo-4-aza-5α-androstane-17β-carboxylic acid . researchgate.net The journey to Dutasteride and its impurities often starts from steroid raw materials like pregnenolone (B344588) acid. uspnf.com

During the synthesis of Dutasteride, a critical intermediate is (5α,17β)-N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-aza-androstane carboxamide , often referred to as dihydrodutasteride. It is the incomplete dehydrogenation of this intermediate that can lead to the presence of dihydro-related impurities in the final product.

Investigation of Dimerization Reaction Mechanisms and Conditions

The precise mechanism for the formation of the alpha-dimer is understood to be a side reaction occurring during the main Dutasteride synthesis. The dimerization likely occurs under the conditions used for the coupling of the steroid backbone with the 2,5-bis(trifluoromethyl)aniline (B140203) side chain.

One of the final steps in many reported Dutasteride syntheses involves the condensation of a 4-aza-androst-1-ene-17-carboxamide intermediate with an appropriate aryl partner. This reaction is often catalyzed by copper powder in the presence of potassium carbonate and a high-boiling solvent like xylene at elevated temperatures. It is under these vigorous conditions that a side reaction leading to the dimerization of two steroid molecules can occur. The formation of a bond between the nitrogen of the aza-steroid ring of one molecule and the 17-carbonyl group of another, which has undergone epimerization at the C17 position, could lead to the alpha-dimer.

Development of Novel Synthetic Routes for this compound Analogues

Currently, there is limited public-domain research focused on the development of novel synthetic routes specifically for this compound analogues. The primary focus in the pharmaceutical industry is on minimizing the formation of this and other impurities rather than creating analogues. However, the general methodologies used in the synthesis of Dutasteride and its impurities could be adapted to produce such analogues for research purposes, such as for use as analytical standards. The existence of a β-dimer of Dutasteride suggests that stereoselective synthetic methods could potentially be developed to favor one isomer over the other.

Mechanistic Studies on the Formation of this compound as a Byproduct or Impurity

The presence of this compound as an impurity in Dutasteride batches necessitates a thorough understanding of its formation pathways to implement effective control strategies.

Identification of Critical Reaction Parameters Influencing Dimerization

Several reaction parameters during the synthesis of Dutasteride can influence the formation of dimeric and other impurities.

Temperature and Reaction Time: The condensation reaction to form Dutasteride is often carried out at high temperatures (e.g., 140°C) for extended periods (e.g., 55 hours). researchgate.net These harsh conditions can promote side reactions, including dimerization.

Reagent Stoichiometry: The molar ratio of the reactants, including the steroid precursor, 2,5-bis(trifluoromethyl)iodo-benzene, and the copper catalyst, can impact the reaction's selectivity and the profile of impurities formed.

Oxidizing Agents: The introduction of the C1-C2 double bond in the A-ring of the steroid is a critical step, often achieved using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). Over-oxidation or the presence of residual oxidizing agents could potentially lead to the formation of reactive intermediates that participate in dimerization. A Chinese patent suggests that over-oxidation with DDQ can lead to the formation of various impurities. uspnf.com

Purity of Intermediates: The presence of impurities in the starting materials and intermediates can carry through the synthesis and potentially contribute to the formation of dimers. For instance, the carry-over of unreacted dihydro-intermediates can lead to the formation of dihydro-related impurities.

| Parameter | Potential Influence on Dimerization | Reference |

| Temperature | High temperatures can increase the rate of side reactions, including dimerization. | researchgate.net |

| Reaction Time | Longer reaction times at elevated temperatures increase the probability of byproduct formation. | researchgate.net |

| Reagents | The stoichiometry and nature of coupling reagents and catalysts can affect selectivity. | |

| Oxidizing Agents | Over-oxidation or residual oxidizing agents may create reactive species that dimerize. | uspnf.com |

| Intermediate Purity | Impurities in starting materials can propagate and participate in side reactions. |

Analysis of Stereochemical Control in Dimer Formation

The existence of both α- and β-dimers of Dutasteride indicates a lack of complete stereochemical control during the dimerization process. The alpha-dimer is specifically characterized by the stereochemistry at the C17 position of the steroid nucleus that is attached to the amide nitrogen of the other steroid moiety.

The formation of the alpha-isomer suggests that epimerization at the C17 position of the steroid carboxylic acid or its activated derivative can occur under the reaction conditions. The subsequent nucleophilic attack by the nitrogen of the second steroid molecule can then proceed from either the alpha or beta face, leading to a mixture of diastereomeric dimers. The exact factors that govern the ratio of the α- to β-dimer are not well-documented in publicly available literature but are likely influenced by the specific reaction conditions, including the solvent, temperature, and catalyst used.

Kinetic and Thermodynamic Aspects of this compound Generation

The formation of this compound is likely a result of degradation or side reactions occurring during the synthesis of dutasteride or under stress conditions. The "dihydro" prefix suggests a reduction reaction has occurred on the dutasteride molecule prior to or during the dimerization process. The "alpha-Dimer" designation points to a specific stereochemical configuration of the resulting dimer.

Kinetic Control vs. Thermodynamic Control:

The generation of this compound can be governed by either kinetic or thermodynamic principles.

Kinetic Control: Under kinetic control, the product that is formed the fastest is the major product. This usually occurs at lower temperatures where the reaction is irreversible, and the product distribution is determined by the relative rates of formation of the possible products. The transition state leading to the kinetically favored product will have a lower activation energy compared to other possible products.

Thermodynamic Control: Under thermodynamic control, the most stable product is the major product. This typically occurs at higher temperatures where the reactions are reversible, allowing for equilibrium to be established. The product distribution reflects the relative thermodynamic stabilities of the possible products.

In the context of this compound formation, if it is a kinetically controlled product, it would imply that the reaction pathway leading to its formation has a lower activation energy barrier compared to the formation of other potential side products. Conversely, if it is a thermodynamically controlled product, it would be more stable than other isomers or degradation products that could be formed under the given conditions.

Factors Influencing Dimerization:

Several factors can influence the rate and extent of this compound formation:

Temperature: Higher temperatures generally increase reaction rates, but can also shift the equilibrium of reversible reactions. For an exothermic dimerization reaction, higher temperatures would favor the monomer at equilibrium (Le Chatelier's principle). Conversely, for an endothermic reaction, higher temperatures would favor dimer formation.

Concentration: The rate of a dimerization reaction, which is typically a second-order process, is proportional to the square of the monomer concentration. Therefore, higher concentrations of dutasteride or its dihydro-intermediate would lead to a faster rate of dimer formation.

Catalysts: The presence of acidic, basic, or metallic catalysts can significantly accelerate the rate of reactions leading to dimer formation by providing an alternative reaction pathway with a lower activation energy.

Solvent: The polarity and proticity of the solvent can influence the stability of the reactants, transition states, and products, thereby affecting both the kinetics and thermodynamics of the dimerization process.

Hypothetical Research Findings:

While specific experimental data for this compound is not available, a hypothetical data table below illustrates the kind of information that would be generated from kinetic and thermodynamic studies. Such studies would involve systematically varying the aforementioned factors and monitoring the concentration of the dimer over time using techniques like High-Performance Liquid Chromatography (HPLC).

| Experimental Condition | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Formation (ΔH°) (kJ/mol) | Entropy of Formation (ΔS°) (J/mol·K) |

| 25°C, pH 7 | 1.2 x 10⁻⁵ | 65 | -25 | -80 |

| 50°C, pH 7 | 8.5 x 10⁻⁵ | 65 | -25 | -80 |

| 25°C, pH 4 | 3.7 x 10⁻⁵ | 60 | -28 | -85 |

| 25°C, pH 9 | 2.1 x 10⁻⁵ | 62 | -26 | -82 |

Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound.

The elucidation of the precise kinetic and thermodynamic parameters for the formation of this compound would require dedicated experimental studies. Such research would be invaluable for the development of manufacturing processes and storage conditions that minimize the formation of this and other related impurities, ensuring the quality and safety of dutasteride-containing pharmaceutical products.

Advanced Analytical Characterization Methodologies for Dihydro Dutasteride Alpha Dimer

Chromatographic Separation Techniques for Dihydro Dutasteride (B1684494) alpha-Dimer

Chromatographic techniques are fundamental to separating Dihydro Dutasteride alpha-Dimer from the active pharmaceutical ingredient (API), Dutasteride, and other related substances. High-resolution liquid chromatography is the primary method for achieving this separation.

Development and Validation of High-Resolution Liquid Chromatography Methods

The development of a robust high-resolution liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method is essential for the accurate quantification of this compound. The United States Pharmacopeia (USP) provides a general method for the analysis of Dutasteride and its impurities, which includes the separation of the α- and β-dimers. uspnf.com

Method development typically involves the screening of various stationary phases, mobile phase compositions, and detector wavelengths to achieve optimal separation and sensitivity. For compounds of this nature, reversed-phase chromatography is commonly employed.

Typical Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C11 or C18, 5 µm | Provides good retention and resolution for steroidal compounds. |

| Mobile Phase | Acetonitrile and water gradient | Allows for the effective elution of both the API and its impurities with varying polarities. |

| Detector | UV at 220 nm | A common wavelength for the detection of compounds with chromophores like those in Dutasteride and its dimer. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines and includes the assessment of specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. While specific validation data for this compound is not extensively published, a properly validated method would demonstrate the following characteristics:

Hypothetical Method Validation Parameters:

| Parameter | Acceptance Criteria |

| Specificity | The peak for the alpha-dimer is well-resolved from Dutasteride and other impurities (Resolution > 1.5). uspnf.com |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Quantitation (LOQ) | Typically at a level to control the impurity as per regulatory requirements (e.g., 0.1%). |

Application of Mass Spectrometry for this compound Detection and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the detection and quantification of impurities at very low levels. For structural confirmation, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps in determining the elemental composition.

The chemical formula for this compound is C₄₆H₅₅F₆N₃O₄, with a molecular weight of 827.94 g/mol . synzeal.com In a mass spectrometer, this compound would be expected to produce a protonated molecule [M+H]⁺ at m/z 828.4.

While specific quantitative LC-MS/MS methods for this compound are not widely published, the methodology would involve the selection of specific precursor and product ion transitions for multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.

Hypothetical LC-MS/MS Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 828.4 |

| Product Ion (Q3) | Specific fragment ions would be determined through infusion and fragmentation studies. |

| Collision Energy | Optimized to maximize the intensity of the product ion. |

This technique allows for the quantification of the impurity at levels far below what is achievable with UV detection, which is crucial for controlling potentially genotoxic impurities.

Exploration of Chiral Chromatography for Stereoisomeric Analysis

This compound possesses multiple chiral centers, leading to the possibility of several stereoisomers. Chiral chromatography is the definitive technique for separating and quantifying these stereoisomers. The development of a chiral method would involve screening a variety of chiral stationary phases (CSPs) and mobile phase systems.

Given the structural complexity of the dimer, finding a single chiral method that resolves all possible stereoisomers can be challenging. Method development would systematically evaluate different types of CSPs, such as polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or protein-based columns, with various mobile phases (normal-phase, polar organic, or reversed-phase).

To date, there is no specific published literature detailing the chiral separation of this compound. The development of such a method would be a significant step in the complete analytical characterization of this impurity.

Spectroscopic Techniques for Structural Elucidation of this compound

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of impurities. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive understanding of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY, HSQC, and HMBC, would be required for a complete structural assignment.

While the full NMR spectral data for this compound is not publicly available, the expected spectra would show a complex pattern of signals corresponding to the two Dutasteride-like monomeric units. Key features in the ¹H NMR spectrum would include signals for the aromatic protons of the bis(trifluoromethyl)phenyl groups, the olefinic protons of the A-ring, and a multitude of aliphatic protons from the steroid backbone. The ¹³C NMR spectrum would similarly display a large number of signals, including those for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the steroid skeleton.

A comparative analysis of the NMR data of the dimer with that of Dutasteride and its known precursors would be crucial in confirming the dimeric structure and the linkage between the two monomeric units.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in the molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in its structure.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretching (amide) | ~3400 |

| C=O stretching (amide and lactam) | ~1680 and ~1600 |

| C-F stretching (trifluoromethyl) | ~1300-1100 |

| C-H stretching (aromatic and aliphatic) | ~3100-2850 |

These bands would be consistent with the proposed dimeric structure and would be similar to those observed for Dutasteride, with potential shifts due to the dimeric linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to be similar to that of Dutasteride, given that the chromophores are largely retained in the dimer. The primary absorption would be due to the π → π* transitions in the α,β-unsaturated ketone system of the A-ring and the aromatic rings. A solution of the compound in a suitable solvent, such as methanol (B129727) or acetonitrile, would likely show a maximum absorption (λmax) in the range of 210-240 nm. Any shift in the λmax compared to Dutasteride could provide information about the electronic environment around the chromophore in the dimer.

Advanced Mass Spectrometry (MS/MS, High-Resolution MS) for Molecular Fragmentation Analysis

Advanced mass spectrometry techniques are indispensable for the definitive structural confirmation of this compound. Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) offer profound insights into its molecular architecture through controlled fragmentation analysis.

Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis, typically by selecting a precursor ion of the target molecule and subjecting it to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to generate a fragmentation pattern, which serves as a structural fingerprint of the molecule. For a complex molecule like a dutasteride dimer, MS/MS can help identify the constituent monomer units and the nature of the linkage between them. The fragmentation pattern provides unequivocal evidence for the proposed structure. For instance, studies on the related monomer, dutasteride, have used MS/MS to monitor specific fragmentations, such as the transition from m/z 529.3 to 461.3, for quantification and identification. researchgate.net This principle is extended to its dimeric form to understand its more complex fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide exceptionally accurate mass measurements (typically with an error of <5 ppm). This high accuracy allows for the determination of the elemental composition of the parent molecule and its fragments. For this compound, HRMS can distinguish it from other co-eluting substances with the same nominal mass, providing a higher degree of confidence in its identification. The combination of liquid chromatography with HRMS (LC-HRAM-MS) is a powerful tool for steroid profiling and impurity identification. nih.gov

The table below illustrates a hypothetical, yet chemically plausible, fragmentation pattern for this compound that could be observed using advanced mass spectrometry.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Potential Structural Assignment |

|---|---|---|

| [M+H]⁺ | ~531.2 | Cleavage of the dimer linkage, yielding a protonated Dihydro Dutasteride monomer unit. |

| [M+H]⁺ | ~529.2 | Cleavage of the dimer linkage, yielding a protonated Dutasteride monomer unit (if the dimer is asymmetrical). |

| ~531.2 | ~463.2 | Loss of the C4-N4-C3=O fragment from the A-ring of the dihydro monomer unit. |

| ~529.2 | ~461.2 | Loss of the trifluoromethylphenylamino group from the C17 position of the monomer unit. researchgate.net |

Development of Robust Analytical Protocols for the Identification and Purity Assessment of this compound

The development of robust and validated analytical protocols is a regulatory requirement and a critical component of quality control in pharmaceutical manufacturing. pharmtech.com These protocols ensure that each batch of a substance like this compound meets the stringent specifications for identity, strength, quality, and purity.

Strategies for Impurity Profiling in Related Steroid Syntheses

Impurity profiling is the systematic identification and quantification of all potential and actual impurities present in a drug substance. For complex steroids derived from multi-step syntheses, a comprehensive impurity profile is essential. The synthesis of dutasteride, for example, can introduce several process-related impurities and degradation products. nih.govresearchgate.net

The strategy for impurity profiling typically involves:

Stress Testing: The bulk drug is subjected to forced degradation under various conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate potential degradation products.

High-Resolution Chromatography: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method with high resolving power is developed to separate the main compound from all potential impurities. ijrpc.com

Identification and Characterization: Once separated, each impurity is characterized using spectroscopic techniques. LC-MS is commonly used for initial identification based on molecular weight. nih.gov For definitive structural elucidation, impurities may need to be isolated using techniques like preparative HPLC, followed by analysis with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. iosrjournals.org

In the context of dutasteride synthesis, several impurities have been identified and characterized, which could potentially be involved in the formation of or be present alongside this compound.

| Impurity Name | Molecular Weight (g/mol) | Common Origin |

|---|---|---|

| Dihydro Dutasteride | 530.54 | Process-related impurity from the synthesis. nih.gov |

| Desmethyl Dutasteride | 508.45 | Process-related impurity. nih.gov |

| Dutasteride β-isomer | 528.53 | Isomeric process-related impurity. nih.gov |

| 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic Acid | 317.42 | Key starting material or synthetic intermediate. pharmaffiliates.com |

Establishment of Reference Standards and Analytical Comparators

A pharmaceutical reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis. pharmacompass.com The US Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and be thoroughly characterized to ensure their identity and quality. pharmtech.com

The establishment of a reference standard for this compound involves several key steps:

Purification: The compound is purified to the highest achievable level using techniques such as recrystallization or preparative chromatography.

Comprehensive Characterization: The identity of the purified material is unequivocally confirmed using a battery of tests, including NMR, MS, IR, and UV spectroscopy. Its purity is determined using a validated, high-resolution chromatographic method.

Assignment of Potency: A quantitative analysis (e.g., mass balance approach) is performed to assign a precise potency value to the reference standard.

Stability and Homogeneity Testing: The stability of the reference standard under defined storage conditions is evaluated over time to establish a re-test date or shelf life. nih.gov Homogeneity studies ensure that the entire batch of the standard is uniform.

These reference standards are crucial for validating analytical methods, calibrating instruments, and as comparators in routine quality control testing to ensure the consistency and quality of the final product. synzeal.com

| Characterization Test | Purpose |

|---|---|

| Chromatographic Purity (e.g., HPLC, UPLC) | To determine the purity of the compound and quantify impurities. |

| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition (with HRMS). |

| Nuclear Magnetic Resonance (¹H, ¹³C NMR) | To provide definitive structural elucidation. |

| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule. |

| Water Content (e.g., Karl Fischer Titration) | To quantify the amount of water, necessary for mass balance calculation. |

| Residual Solvents (e.g., GC-HS) | To quantify any remaining solvents from the synthesis and purification process. pharmtech.com |

| Inorganic Impurities (e.g., Sulfated Ash) | To determine the content of non-combustible inorganic matter. |

Structural and Conformational Analysis of Dihydro Dutasteride Alpha Dimer

Detailed Stereochemical Characterization of the Dimeric Structure

The structural complexity of the Dutasteride (B1684494) α-Dimer arises from the numerous chiral centers inherent to its dual steroid backbones and the specific stereochemistry of the linkage between them.

The Dutasteride α-Dimer is a complex molecule formed from two modified Dutasteride units. Its systematic chemical name is N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-[3-oxo-4-aza-5α-androst-1-ene-17α-carbonyl]-4-aza-5α-androst-1-ene-17β-carboxamide. synzeal.com This nomenclature provides critical insight into the stereochemistry.

The parent monomer, Dutasteride, has a defined stereochemistry, including a 17β-carboxamide group. nih.gov In the α-dimer, this 17β configuration is maintained in the steroid moiety that retains the trifluoromethylphenyl group. However, the second steroid unit, which acylates the first, is linked via a C17-carbonyl group with an alpha (α) configuration. This inversion of stereochemistry at the C17 position of one of the monomeric units is a defining characteristic of the α-dimer. The core steroid nuclei retain the fundamental stereoconfiguration of a 5α-androstane derivative. The full stereochemical descriptor further clarifies the absolute configurations at each chiral center: (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2,5-Bis(trifluoromethyl)phenyl)-1-((4aR,4bS,6aS,7R,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carbonyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide. aquigenbio.com

Detailed experimental studies, such as single-crystal X-ray diffraction or advanced NMR analysis, on the conformational preferences of the Dutasteride α-Dimer are not publicly available. However, a theoretical analysis based on its structure can provide insights.

Insights into Dimer Linkage and Intermolecular Interactions

The connection between the two monomeric units in the Dutasteride α-Dimer is a robust covalent linkage, resulting in a single, large molecule with a molecular formula of C₄₆H₅₅F₆N₃O₄. synzeal.compharmaffiliates.com

The dimeric bond is a covalent amide bond . Specifically, the nitrogen atom at position 4 (N4) of the A-ring lactam in one Dutasteride unit acts as a nucleophile, forming an amide bond with the C17-carbonyl group of a second Dutasteride unit. This creates a complex structure where one steroid system is essentially an N-acyl substituent on the other. This is distinct from non-covalent aggregates, such as those formed by hydrogen bonding, as it is a permanent, stable chemical bond.

The architecture of the Dutasteride α-Dimer is significantly influenced by both steric and electronic factors.

Steric Effects: The sheer bulk of the two interconnected steroid frameworks is the dominant steric factor. The orientation of the two units relative to each other is constrained to avoid unfavorable steric hindrance. The large 2,5-bis(trifluoromethyl)phenyl group on one of the units further adds to this steric crowding, influencing the rotational position around the N4-C17 amide bond.

Electronic Effects: The N4 atom is part of a lactam (a cyclic amide) in the monomer. Upon forming the dimeric linkage, this nitrogen becomes part of an imide-like structure. The delocalization of the nitrogen's lone pair across both the lactam carbonyl and the new C17-carbonyl group affects the planarity and rotational barrier of the linkage, lending it significant rigidity.

Comparative Structural Analysis with Monomeric Dutasteride and Other Dimeric Forms

Comparing the Dutasteride α-Dimer to its parent monomer and other related impurities reveals key structural differences.

| Feature | Monomeric Dutasteride | Dihydro Dutasteride | Dutasteride α-Dimer (Impurity H) | Dutasteride β-Dimer (Impurity I) |

| Molecular Formula | C₂₇H₃₀F₆N₂O₂ pharmaffiliates.com | C₂₇H₃₂F₆N₂O₂ nih.gov | C₄₆H₅₅F₆N₃O₄ pharmaffiliates.com | C₄₆H₅₅F₆N₃O₄ pharmaffiliates.com |

| Molecular Weight | 528.53 pharmaffiliates.com | 530.5 researchgate.net | 827.94 pharmaffiliates.com | 827.94 pharmaffiliates.com |

| A-Ring Structure | 1-ene (double bond) | Saturated (no double bond) | Both units contain 1-ene | Both units contain 1-ene |

| Key Structural Feature | Single 4-aza-5α-androst-1-ene unit | Single 4-aza-5α-androstane unit | Dimer linked via N4 to C17' | Dimer linked via N4 to C17' |

| Linkage Stereochem | N/A (17β-carboxamide) | N/A (17β-carboxamide) | 17β-carboxamide unit linked to a 17α-carbonyl unit synzeal.com | Two 17β-carboxamide units are linked |

Monomeric Dutasteride is the fundamental building block. nih.gov The Dihydro Dutasteride impurity is structurally similar but lacks the double bond in the A-ring, making it a more flexible molecule. nih.gov

The most insightful comparison is between the α-Dimer and the β-Dimer. While they share the same molecular formula and mass, they are structural isomers. The difference lies in the stereochemistry at the C17 position of the linking unit. The α-Dimer involves a linkage between a 17β unit and a 17α unit. synzeal.com In contrast, the β-Dimer (Dutasteride EP Impurity I) is understood to be formed from the linkage of two 17β units, making it a stereoisomer of the α-Dimer. This subtle difference in stereochemistry can lead to distinct three-dimensional shapes and potentially different physicochemical properties.

Theoretical and Computational Investigations of Dihydro Dutasteride Alpha Dimer

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For a complex molecule like the Dihydro Dutasteride (B1684494) alpha-Dimer, these calculations can provide invaluable information about its stability, reactivity, and spectroscopic characteristics. It is important to note that the following descriptions are based on theoretical applications of these methods, as specific research on this dimer is not publicly documented.

A molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For the Dihydro Dutasteride alpha-Dimer, this analysis would pinpoint the regions of the molecule most likely to act as electron donors (HOMO) and acceptors (LUMO) in chemical reactions, such as degradation pathways.

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution on the molecule's surface. This map would highlight electron-rich (negative potential) and electron-poor (positive potential) regions. Such information is vital for understanding potential sites for electrophilic and nucleophilic attacks and for predicting non-covalent interactions with other molecules, including potential biological targets or solvent molecules.

Illustrative Data Table: Hypothetical Quantum Chemical Properties This table presents a hypothetical set of calculated properties for illustrative purposes only. Actual values would require specific computational studies.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electron orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Provides a measure of the overall polarity of the molecule, influencing its solubility and interaction with polar solvents. |

Quantum chemical calculations can predict various spectroscopic properties, which are essential for the characterization and identification of the this compound. Time-dependent density functional theory (TD-DFT) is a common method used to predict UV-Vis absorption spectra, identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

Furthermore, calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. This would allow for a theoretical spectrum to be generated and compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes of the dimer. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated and are invaluable for structural elucidation by correlating the electronic environment of each nucleus with its resonance frequency.

Illustrative Data Table: Hypothetical Predicted Spectroscopic Data This table presents a hypothetical set of predicted spectroscopic data for illustrative purposes only. Actual values would require specific computational studies.

| Spectroscopic Technique | Hypothetical Predicted Data | Relevance |

| UV-Vis Spectroscopy | λmax at 215 nm and 250 nm | Corresponds to π → π* transitions in the conjugated systems of the molecule. |

| IR Spectroscopy | Carbonyl (C=O) stretch at ~1680 cm⁻¹, N-H stretch at ~3250 cm⁻¹ | Helps in identifying key functional groups present in the dimer structure. |

| ¹³C NMR Spectroscopy | Chemical shifts for carbonyl carbons at ~165 ppm, aromatic carbons at 110-140 ppm | Provides a detailed map of the carbon skeleton of the molecule. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. mdpi.com For a large and flexible molecule like the this compound, MD simulations are essential to explore its conformational landscape and understand how it behaves in a biological or solution-phase environment.

Placing the dimer in a simulated solvent box (e.g., water) allows for the study of its interactions with the solvent. This can provide insights into its solubility and how water molecules are structured around it. The formation and lifetime of hydrogen bonds between the dimer and solvent molecules can be quantified, which is crucial for understanding its behavior in aqueous environments.

The stability of the dimeric structure itself is a key question that MD simulations can address. By simulating the molecule for an extended period, one could observe whether the two monomeric units remain associated or if they tend to dissociate. The interactions holding the dimer together, such as hydrogen bonds or van der Waals forces, can be analyzed in detail.

Furthermore, if different stable or metastable conformations of the dimer exist, MD simulations, potentially enhanced by techniques like metadynamics, could explore the pathways of interconversion between them. This would provide a picture of the energy landscape of the dimer, identifying the most stable conformations and the energy barriers that separate them.

In Silico Modeling of Potential Molecular Interactions

In silico modeling, particularly molecular docking, could be used to hypothesize how the this compound might interact with biological macromolecules. Given that Dutasteride's primary targets are the 5α-reductase enzymes, nih.gov a logical first step would be to model the interaction of the dimer with the active sites of these enzymes.

Such docking studies would predict the preferred binding orientation of the dimer within the enzyme's active site and estimate the binding affinity. This could help to assess whether the dimerization significantly alters its potential to inhibit the enzyme compared to the Dutasteride monomer. While these are predictive models, they can generate valuable hypotheses for further experimental testing. For instance, studies on dutasteride have utilized computational methods to understand its interaction with 5α-reductase. nih.gov

Ligand-Protein Docking Studies with Relevant Biological Receptors or Enzymes (e.g., 5α-Reductase isoforms, androgen receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be crucial to predict its binding mode and affinity for key biological targets involved in androgen signaling.

Relevant Biological Receptors:

5α-Reductase Isoforms (Type 1 and Type 2): Dutasteride is a potent inhibitor of both isoforms of 5α-reductase. nih.gov Docking studies would investigate whether the dimeric form of its dihydro metabolite retains the ability to bind to these enzymes. The larger size of the dimer might influence its fit within the active site compared to the monomer.

Androgen Receptor (AR): Dutasteride and its parent compound, finasteride, have been shown to interact with the androgen receptor, albeit with lower affinity than their primary targets. nih.gov Investigating the dimer's potential to bind to the AR's ligand-binding domain would be essential to understand any potential direct androgenic or anti-androgenic effects.

Methodology:

The docking process would involve preparing the 3D structure of the hypothetical this compound and the crystal structures of the target proteins (e.g., 5α-reductase 2, Androgen Receptor). Computational software like AutoDock, Glide, or GOLD would then be used to predict the binding poses of the dimer within the receptor's binding pockets. The results would be analyzed to determine the most likely binding orientations and to score the interactions.

Hypothetical Docking Results:

The following interactive table illustrates the type of data that would be generated from such docking studies, showing hypothetical docking scores for the dimer against the target receptors. Lower docking scores typically indicate a more favorable binding interaction.

| Target Protein | Hypothetical Docking Score (kcal/mol) | Predicted Binding Site |

| 5α-Reductase Type 1 | -9.5 | Active Site |

| 5α-Reductase Type 2 | -10.2 | Active Site / Allosteric Site |

| Androgen Receptor (AR) | -8.7 | Ligand-Binding Domain |

Note: These values are for illustrative purposes only and represent the kind of output expected from molecular docking simulations.

Binding Energy Calculations and Interaction Hotspot Identification

Following docking, more rigorous computational methods would be employed to calculate the binding free energy, providing a more accurate estimate of binding affinity.

Binding Energy Calculation Methods:

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This method combines molecular mechanics energies with continuum solvation models to calculate the free energy of binding. It is a common method for refining and rescoring docking results.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): Similar to MM/GBSA, this method uses a more computationally intensive but often more accurate Poisson-Boltzmann equation to calculate electrostatic solvation energies.

Interaction Hotspot Identification:

The analysis of the docked complexes would identify "hotspots" – key amino acid residues in the receptor that contribute most significantly to the binding energy. This involves examining the types of interactions formed, such as:

Hydrogen Bonds: Essential for specificity and affinity.

Hydrophobic Interactions: Crucial for binding within the largely nonpolar steroid-binding pockets.

The interactive table below presents hypothetical key interacting residues for this compound with 5α-reductase type 2, as would be identified from a detailed analysis of the simulated complex.

| Interacting Residue | Interaction Type | Hypothetical Contribution to Binding |

| Arginine (Arg) 114 | Hydrogen Bond, Cation-π | High |

| Glutamate (Glu) 57 | Hydrogen Bond | High |

| Tryptophan (Trp) 53 | Hydrophobic (π-π stacking) | Medium |

| Phenylalanine (Phe) 118 | Hydrophobic (T-shaped π-stacking) | Medium |

| Leucine (Leu) 111 | Hydrophobic (Alkyl-π) | Low |

Note: This table is illustrative. The specific residues and their contributions would be determined by the actual computational analysis.

Assessment of Potential for Allosteric Modulation or Competitive Binding

The docking and binding energy analyses would provide insights into the mechanism of interaction of the this compound with its target receptors.

Competitive Binding:

If the computational models consistently show the dimer binding to the same site as the natural substrate (testosterone for 5α-reductase) or known inhibitors (like dutasteride itself), this would suggest a competitive binding mechanism. The dimer would be directly competing with the endogenous ligand or drug for the active site. Given that dutasteride is a competitive inhibitor, it is plausible that its dimer could act similarly. researchgate.net

Allosteric Modulation:

Due to its significantly larger size, it is conceivable that the this compound might bind to a site on the enzyme distinct from the active site. This is known as an allosteric site . Binding at an allosteric site can induce a conformational change in the protein that alters the shape of the active site, thereby modulating the enzyme's activity. This is known as allosteric modulation . The docking simulations would be configured to search the entire protein surface for potential binding sites, not just the known active site, to explore this possibility. The identification of a stable, high-affinity binding site separate from the catalytic center would be strong evidence for potential allosteric modulation.

Origin and Control of Dihydro Dutasteride Alpha Dimer in Pharmaceutical Process Research

Identification of Precursors and Conditions Leading to Dihydro Dutasteride (B1684494) alpha-Dimer during Dutasteride Synthesis

The formation of the Dihydro Dutasteride alpha-Dimer is a consequence of specific chemical transformations occurring during the multi-step synthesis of Dutasteride. Understanding the precursors and the reaction environment that fosters its generation is paramount for effective control.

Impact of Reagents, Solvents, and Reaction Conditions on Dimer Formation

The formation of the this compound, also referred to as Dutasteride Impurity I, is intricately linked to the condensation reaction steps in the synthesis of Dutasteride. Research has indicated that the dimerization can occur when a molecule of Dutasteride reacts with a reactive intermediate.

A key precursor to this impurity is 3-keto-4-aza-5α-androst-1-ene-17β-formyl chloride , a reactive intermediate in the synthesis. The dimerization is understood to be a selective condensation reaction between this intermediate and a molecule of Dutasteride. This reaction is particularly influenced by the choice of acid-binding agent and solvent.

A Chinese patent (CN104292293A) describes a method for the preparation of this dimer impurity, shedding light on the conditions that promote its formation. The patent highlights the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a suitable acid-binding agent to facilitate this selective condensation. The choice of solvent also plays a crucial role, with xylene being identified as a solvent that can significantly improve the yield of the dimer impurity. This suggests that the combination of a strong, non-nucleophilic base like DBU and a high-boiling aromatic solvent like xylene creates a favorable environment for the dimerization to occur.

The reaction mechanism likely involves the activation of the secondary amine on the A-ring of the Dutasteride molecule by the base, making it susceptible to nucleophilic attack on the acyl chloride intermediate.

Role of Impurities in Starting Materials on this compound Generation

The purity of the starting materials is a critical factor in preventing the formation of not only the alpha-dimer but also other related impurities. One significant precursor impurity is 4-aza-5α-androstane-3-one-17β-carboxylic acid , also known as the "dihydro impurity". google.com The presence of this saturated analogue of the primary starting material, 3-keto-4-aza-5α-androst-1-ene-17β-carboxylic acid, can lead to the formation of dihydro dutasteride through subsequent reaction steps. google.com

While the direct causal link between the "dihydro impurity" in the starting material and the formation of the this compound is not explicitly detailed in the available literature, it is plausible that the presence of dihydro dutasteride could influence the reaction equilibrium and potentially participate in or catalyze the formation of dimeric species. The presence of any impurity can alter the reaction kinetics and lead to the formation of unexpected byproducts. Therefore, stringent control over the purity of the initial building blocks is a fundamental strategy to minimize the generation of all impurities, including the alpha-dimer.

Strategies for Mitigating this compound Formation

The control of the this compound is achieved through a combination of process optimization to prevent its formation and the development of effective purification methods to remove it if it does form.

Development of Purification Methods for this compound Removal

In instances where the formation of the this compound cannot be completely avoided, robust purification methods are essential. Given the structural similarity between Dutasteride and its dimer, separation can be challenging.

Chromatographic techniques are the most effective methods for removing dimeric impurities. A patent (CN104292293A) describes the use of silica gel column chromatography with an ethyl acetate-petroleum ether solvent system to purify the dimer itself. This indicates that similar chromatographic methods can be employed to separate the dimer from the main Dutasteride product. High-performance liquid chromatography (HPLC) is a powerful analytical tool for detecting and quantifying the dimer and can also be adapted for preparative scale purification if necessary.

Recrystallization is another common purification technique in pharmaceutical manufacturing. The selection of an appropriate solvent system in which the solubility of Dutasteride and its dimer differ significantly can lead to the selective crystallization of the desired product, leaving the impurity in the mother liquor.

Long-Term Stability Studies and Degradation Pathways of this compound

Currently, there is limited publicly available information specifically detailing the long-term stability studies and degradation pathways of the isolated this compound. Stability studies are crucial for understanding how an impurity might change over time under various storage conditions (e.g., temperature, humidity, light) and whether it could degrade into other, potentially more harmful, substances.

For Dutasteride itself, stability studies have been conducted, often revealing sensitivity to heat and light. It is reasonable to hypothesize that the this compound would exhibit a similar stability profile due to the shared structural motifs. Potential degradation pathways could involve hydrolysis of the amide linkages or photochemical degradation if exposed to light.

Further research is required to establish a comprehensive stability profile for the this compound. Such studies would involve subjecting the purified impurity to stress conditions and analyzing the degradation products using techniques like HPLC and mass spectrometry to elucidate the degradation pathways. This information is vital for setting appropriate specifications for this impurity in the final Dutasteride API and for ensuring the long-term quality and safety of the drug product.

Future Research Directions and Methodological Innovations in Dihydro Dutasteride Alpha Dimer Studies

Exploration of Advanced Chemoenzymatic or Biocatalytic Approaches for Synthesis

Biocatalysis, the use of natural catalysts like enzymes, offers high selectivity and efficiency under mild reaction conditions. preprints.org Enzymes such as cytochrome P450 monooxygenases (CYP450s), dehydrogenases, and hydrolases are instrumental in steroid metabolism and could be harnessed for targeted synthesis. ijpsjournal.commdpi.com For instance, a potential biocatalytic route to the Dihydro Dutasteride (B1684494) alpha-Dimer could involve several steps. First, a reductase enzyme could selectively hydrogenate the C1-C2 double bond of the Dutasteride monomer to form Dihydro Dutasteride. Subsequently, a different enzyme, perhaps a hydrolase or a ligase under specific non-natural conditions, could be explored to catalyze the dimerization event. The dimerization itself might be achieved by forming a reactive intermediate, which is then coupled in a highly controlled, enzyme-mediated fashion.

This approach moves beyond conventional chemistry, which often relies on harsh reagents. nih.gov The development of such enzymatic pathways represents a significant frontier, promising greener, more efficient, and highly specific production of this complex impurity standard. preprints.org

Table 1: Potential Enzyme Classes for Dihydro Dutasteride alpha-Dimer Synthesis

| Enzyme Class | Potential Reaction Step | Rationale & Research Focus |

| Oxidoreductases | Selective hydrogenation of the A-ring double bond in Dutasteride to form Dihydro Dutasteride. | Screening for specific reductases that can act on the 4-azasteroid core without affecting other functional groups. |

| Hydrolases (in reverse) | Formation of the amide linkage between two steroid units. | Exploring non-aqueous media or enzyme engineering to drive the reverse reaction (condensation) instead of hydrolysis. |

| Ligases | Catalyzing the joining of two large molecules (monomers). | Investigating novel ligases or engineering existing ones to accept the non-natural steroid substrates for dimerization. |

| Transferases | Transfer of a functional group to create a reactive intermediate for dimerization. | Designing a multi-step chemoenzymatic process where an enzyme activates one monomer for subsequent coupling. |

Application of Artificial Intelligence and Machine Learning in Dimer Prediction and Process Optimization

Future research should focus on developing bespoke AI/ML models to address the specific challenge of this compound formation. These models can be trained on large datasets from chemical reaction databases and high-throughput screening experiments. sciety.orgnih.gov The primary applications would be:

Impurity Prediction: ML algorithms, such as graph neural networks or transformers, can analyze the molecular structure of Dutasteride and related compounds to predict the likelihood of dimerization under various conditions. preprints.orgopenreview.net These models can identify the specific reaction parameters that favor the formation of the alpha-dimer, allowing chemists to proactively adjust the synthesis process to minimize its generation. youtube.com

Process Optimization: Reinforcement learning and other optimization algorithms can simulate countless synthesis scenarios to identify the optimal conditions that maximize the yield of the primary API (Dutasteride) while minimizing the formation of all impurities, including the dimer. rsc.org This in silico optimization can dramatically reduce the need for time-consuming and resource-intensive trial-and-error experimentation. sciety.org

Automated Data Interpretation: AI can be used to automate the analysis of complex data from quality control labs, rapidly identifying the spectral signatures of known and unknown impurities from techniques like mass spectrometry. openreview.net

Table 2: AI/ML Models and Their Application in Dimer-Related Process Chemistry

| AI/ML Model Type | Specific Application | Expected Outcome for Dimer Research |

| Graph Neural Networks (GNNs) | Predicting reaction outcomes and impurity formation based on molecular structure. preprints.org | A predictive tool that flags reaction conditions likely to produce the this compound. |

| Reinforcement Learning | Optimizing multi-variable manufacturing processes in real-time. rsc.org | Identification of a robust synthesis process with the lowest possible dimer concentration. |

| Natural Language Processing (NLP) | Mining scientific literature and patents for reaction data and impurity information. | Rapidly collating existing knowledge on steroid dimerization to inform experimental design. |

| Supervised Learning (e.g., Random Forest) | Classifying reaction conditions as 'high-dimer' or 'low-dimer' risk. gsconlinepress.com | A fast screening tool for initial process development to avoid problematic parameters. |

Development of Novel Analytical Techniques for Trace-Level Detection

The detection and quantification of impurities at trace levels are mandated by regulatory bodies to ensure drug safety. nih.gov The this compound, with a high molecular weight and structural similarity to the parent drug and other impurities, presents a significant analytical challenge. While High-Performance Liquid Chromatography (HPLC) is a workhorse technique, future research must focus on developing novel and more sensitive methods. arabjchem.org

Advanced hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are crucial. nih.gov Future work could involve the use of high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, to accurately determine the mass of the dimer and differentiate it from other co-eluting species.

Furthermore, the development of specific sample preparation techniques could enhance detection. This might include selective solid-phase extraction (SPE) methods that use sorbents designed to preferentially bind the dimer, concentrating it from the bulk API before analysis. The synthesis of an isotopically labeled version of the dimer would also be invaluable as an internal standard for precise quantification in complex sample matrices.

Deeper Theoretical Insights into Dimeric Structure-Activity/Interaction Relationships

Understanding the structure of the this compound is key to predicting its potential biological interactions. While it is an impurity, its structural similarity to Dutasteride, a potent inhibitor of 5α-reductase, warrants investigation. arabjchem.org The dimerization could significantly alter its size, shape, and physicochemical properties, potentially affecting its ability to bind to the active site of the 5α-reductase enzyme or other steroid receptors. ptfarm.plnih.gov

Future research should employ computational tools to gain theoretical insights:

Molecular Modeling: Building a 3D model of the this compound is the first step. This model would reveal the spatial arrangement of the two steroid units and the nature of the linker.

Molecular Docking Simulations: Docking studies can simulate the interaction between the dimer and the 3D structure of 5α-reductase isozymes. tandfonline.comnih.gov These simulations would predict whether the dimer can fit into the receptor's binding pocket and estimate its binding affinity compared to the Dutasteride monomer. mdpi.comarabjchem.org It is plausible that the bulky dimer would be sterically hindered from binding effectively, but this must be formally tested.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the dimer-receptor complex over time, providing insights into the stability of the interaction and how the dimer might alter the receptor's conformation. nih.gov

These computational studies can help build a structure-activity relationship (SAR) profile for this and other dimeric impurities, allowing for a risk assessment of their potential biological activity without extensive biological testing. acs.orgnih.gov

Potential for this compound as a Tool in Chemical Biology Research

Beyond its role as a process impurity, the well-characterized this compound could serve as a valuable tool in chemical biology research. The synthesis of impurity standards is fundamental for their use as reference materials in regulatory filings, stability testing, and quality control. sciety.org

The unique structure of the dimer makes it an interesting research probe. For example:

Probing Enzyme Specificity: It could be used to challenge drug-metabolizing enzymes, such as UGTs, which are known to form dimers themselves and metabolize steroids. wikipedia.org Studying how these enzymes interact with a large, dimeric substrate could reveal new insights into their function.

Analytical Method Development: As a complex, high-molecular-weight analyte, it can serve as a benchmark molecule for developing and validating new, high-resolution analytical techniques.

Exploring Bivalency: The concept of using dimeric ligands to bind to two receptor sites simultaneously is a known strategy in drug design. nih.gov While the this compound is an unintended impurity, studying its interaction with 5α-reductase or other dimeric receptors could provide serendipitous insights into the effects of bivalent binding in these systems.

By synthesizing and characterizing this molecule, researchers not only improve the quality control of a pharmaceutical product but also create a unique tool for broader scientific investigation.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for quantifying Dihydro Dutasteride (DHD) in pharmacokinetic studies?

- Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure DHD in plasma/serum, ensuring calibration with deuterated internal standards (e.g., DHD-d₃) for precision. Validate assays for specificity, linearity (e.g., 0.1–50 ng/mL), and stability under storage conditions (-20°C) . Include quality controls to address batch variability, and account for DHT suppression dynamics (steady-state DHT levels require ≥3 months of dutasteride administration) .

Q. How do experimental models for benign prostatic hyperplasia (BPH) evaluate DHD’s efficacy?

- Answer : Use testosterone-induced BPH in Wistar rats, measuring prostate weight reduction and histological changes (e.g., glandular epithelium thickness). Dosing protocols should align with human-equivalent doses (e.g., 0.5 mg/kg/day dutasteride orally for 4–8 weeks). Statistical analysis requires ANOVA with Bonferroni correction for multi-group comparisons (e.g., prostate weight data in ).

Q. What is the mechanistic basis for DHD’s dual 5α-reductase inhibition?

- Answer : DHD, a metabolite of dutasteride, binds irreversibly to both type 1 and 2 5α-reductase isoenzymes, suppressing dihydrotestosterone (DHT) by >90% (vs. 70% with finasteride). Validate inhibition via enzyme activity assays (e.g., recombinant 5α-reductase isoforms) and correlate with serum DHT reduction (98.4% at 5 mg dutasteride in humans) .

Advanced Research Questions

Q. How to resolve contradictions in DHD’s antitumor efficacy across cancer models?

- Answer : In colorectal cancer (CRC), DHD induces apoptosis via SRD5A1 inhibition (cell cycle arrest at G0/G1 phase; p21/p53 upregulation), but in prostate cancer, it may increase high-grade tumor risk. Address discrepancies by:

- Conducting isoform-specific knockdowns (siRNA for SRD5A1 vs. SRD5A2) .

- Analyzing tissue-specific androgen receptor (AR) splice variants (e.g., AR-V7 in prostate cancer) .

- Using patient-derived xenografts (PDX) to model tumor heterogeneity .

Q. What experimental designs mitigate confounding effects of DHD on PSA levels in prostate cancer studies?

- Answer :

- Baseline PSA normalization: Adjust for dutasteride-induced PSA suppression (median 50% reduction after 6 months) .

- Longitudinal monitoring: Track PSA doubling time (PSADT) and correlate with DHT levels (e.g., <0.1 ng/mL indicates compliance) .

- Stratify analyses by Gleason score to distinguish treatment effects on low-grade vs. high-grade tumors .

Q. How to optimize in vitro assays for DHD’s off-target effects on steroidogenic enzymes?

- Answer :

- Use high-throughput screening (HTS) with recombinant CYP450 isoforms (e.g., CYP3A4, CYP2D6) to assess metabolic interference.

- Apply kinetic binding assays (e.g., surface plasmon resonance) to quantify DHD’s affinity for non-target enzymes .

- Validate findings in primary human hepatocytes to contextualize clinical relevance .

Methodological Guidance for Data Interpretation

Statistical approaches for analyzing dose-dependent DHT suppression variability

- Answer : For human trials, use mixed-effects models to account for inter-individual variability (e.g., 70.8 ± 18.3% DHT suppression with finasteride vs. 94.7 ± 3.3% with dutasteride). Report coefficient of variation (CV) and confidence intervals (CI) for dose-response curves . In preclinical studies, apply non-linear regression (e.g., Emax model) to estimate EC₅₀ values .

Standardizing biomarker selection in DHD-related toxicity studies

- Answer : Prioritize biomarkers linked to hypothalamic-pituitary-gonadal axis disruption:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.